Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methylbenzyl)morpholine hydrochloride

CYP2A13 inhibition lung cancer chemoprevention structure–activity relationship

4-(4-Methylbenzyl)morpholine hydrochloride (CAS 2468911-28-4; free base CAS 46340-40-3) is a morpholine derivative comprising a morpholine ring N-substituted with a 4-methylbenzyl group, isolated as the hydrochloride salt. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol, and it is typically supplied at ≥97% purity (HPLC) in quantities ranging from 10 g to 1 kg.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Cat. No. B14034231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylbenzyl)morpholine hydrochloride
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2CCOCC2.Cl
InChIInChI=1S/C12H17NO.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5H,6-10H2,1H3;1H
InChIKeyYFJNIJZKCSOPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylbenzyl)morpholine Hydrochloride – Chemical Identity, Salt-Form Specifications, and Procurement-Relevant Baseline Data


4-(4-Methylbenzyl)morpholine hydrochloride (CAS 2468911-28-4; free base CAS 46340-40-3) is a morpholine derivative comprising a morpholine ring N-substituted with a 4-methylbenzyl group, isolated as the hydrochloride salt . Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol, and it is typically supplied at ≥97% purity (HPLC) in quantities ranging from 10 g to 1 kg . The compound is classified as a psychoactive substance with reported ligand activity at the 5-HT₂A receptor and shares the 4-benzylmorpholine scaffold that has been systematically evaluated for cytochrome P450 2A13 (CYP2A13) inhibition, a target implicated in tobacco-associated lung cancer chemoprevention [1].

Why 4-(4-Methylbenzyl)morpholine Hydrochloride Cannot Be Casually Substituted by Other N-Benzylmorpholine Analogs


The 4-benzylmorpholine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to the position and nature of substituents on the benzyl ring. In a systematic evaluation of 24 analogs for CYP2A13 vs. CYP2A6 inhibition, a key feature conferring CYP2A13-selective binding was substitution at the benzyl ortho position, with three ortho-substituted analogs achieving >25-fold selectivity over CYP2A6, whereas analogs lacking ortho substitution showed markedly different selectivity profiles [1]. The para-methyl substitution pattern of the target compound—lacking ortho substituents—is predicted to yield a distinct CYP inhibition profile compared to ortho-substituted analogs such as 4-(2-methylbenzyl)morpholine or 4-(2-chloro-6-methylbenzyl)morpholine [1]. Additionally, the hydrochloride salt form directly impacts aqueous solubility and formulation behavior relative to the free base, making salt-form substitution a non-trivial change for any application requiring dissolution control or consistent ionization state .

Quantitative Differentiation Evidence for 4-(4-Methylbenzyl)morpholine Hydrochloride vs. Closest Analogs


Para-Methyl Substitution: Predicted CYP2A13/CYP2A6 Selectivity Profile Divergence from Ortho-Substituted Analogs

In the Blake et al. (2013) systematic SAR study of 24 4-benzylmorpholine analogs, a critical determinant of CYP2A13 vs. CYP2A6 selectivity was the presence of a substituent at the benzyl ortho position. Three ortho-substituted analogs demonstrated >25-fold selectivity for CYP2A13 over CYP2A6 [1]. The target compound, 4-(4-methylbenzyl)morpholine, bears a para-methyl group with an unsubstituted ortho position. Although direct CYP inhibition data for this specific compound are not reported in the primary literature, the established SAR framework predicts a selectivity profile distinct from ortho-substituted analogs such as 4-(2-methylbenzyl)morpholine or 4-(2-chloro-6-methylbenzyl)morpholine, which are explicitly characterized in the same study [1]. Users requiring a benzylmorpholine scaffold with para-substitution for topological or electronic reasons must verify the actual CYP profile experimentally, as para-substituted analogs were not represented among the >25-fold selective compounds in the published dataset.

CYP2A13 inhibition lung cancer chemoprevention structure–activity relationship

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Considerations for Formulation and Assay Design

4-(4-Methylbenzyl)morpholine is commercially available as both the free base (CAS 46340-40-3, MW 191.27) and the hydrochloride salt (CAS 2468911-28-4, MW 227.73) . The hydrochloride salt form typically confers enhanced aqueous solubility and improved solid-state stability relative to the free base for morpholine derivatives, which is relevant for biological assay preparation and any formulation workflow [1]. While direct comparative solubility data (mg/mL in water or buffer) for this specific compound have not been reported in the peer-reviewed literature, the general principle of hydrochloride salt formation increasing aqueous solubility of tertiary amine-containing compounds is well-established. The molecular weight difference (191.27 vs. 227.73 g/mol) also necessitates a 1.19× mass correction factor when interconverting between free base and salt in dosing calculations.

salt-form selection aqueous solubility formulation development

Reported 5-HT₂A Receptor Ligand Activity: Differentiation from Non-Benzyl Morpholine Derivatives

4-(4-Methylbenzyl)morpholine has been described as a selective ligand for the 5-HT₂A receptor with high affinity, binding to the quaternary ammonium salt site of the receptor protein and inhibiting its activity . However, the specific quantitative affinity value (Ki or IC₅₀) for this compound at the 5-HT₂A receptor is not publicly available from peer-reviewed literature. By comparison, structurally related N-benzylmorpholine derivatives have demonstrated 5-HT₂A binding in the low nanomolar range: for example, 4-benzylmorpholine-based analogs have shown Ki values of 2.7–5.1 nM at the 5-HT₂A receptor [1]. The para-methyl substitution on the benzyl ring may modulate lipophilicity and binding pose relative to the unsubstituted 4-benzylmorpholine parent, but direct comparative binding data are unavailable. Users requiring confirmed 5-HT₂A pharmacology should verify activity experimentally rather than relying on supplier annotations alone.

5-HT₂A receptor serotonin receptor CNS pharmacology

Synthetic Accessibility via N-Alkylation Route: Differentiating the Para-Methylbenzyl Positional Isomer from Ortho- and Meta-Methyl Analogs for SAR Library Design

The synthesis of 4-(4-methylbenzyl)morpholine proceeds via nucleophilic substitution between morpholine and 4-methylbenzyl chloride under basic conditions (DMF or acetone, reflux) [1][2]. The para-methylbenzyl chloride starting material is commercially available and distinct from its ortho- and meta-isomers. In SAR library construction, the precise substitution position determines the three-dimensional geometry of the benzyl group relative to the morpholine nitrogen, which in turn influences target binding. The para-isomer presents the methyl group at the position furthest from the morpholine ring, maximizing the molecule's linear extension (~1.1 Å longer para-to-morpholine distance compared to the ortho isomer), a topological parameter that can be critical for linker design in bidentate or bitopic ligand strategies [3].

organic synthesis building block SAR library

Absence from Validated CYP2A13-Selective Chemoprevention Candidates: A Critical Negative Differentiation from Ortho-Substituted Lead Compounds

Among the 24 4-benzylmorpholine analogs evaluated by Blake et al. (2013) for CYP2A13 binding and inhibition, compounds bearing ortho substitution on the benzyl ring were explicitly identified as the structural class achieving >25-fold selectivity for CYP2A13 over CYP2A6, with two lead analogs (ortho-substituted) advancing to genetic toxicity, hERG, and metabolic stability profiling [1]. The para-methylbenzyl analog (target compound) was not reported among the high-selectivity compounds. This negative evidence is informative: it indicates that para-substitution alone is insufficient to confer the CYP2A13-selective phenotype that defines the most advanced compounds in this chemoprevention series. For groups pursuing CYP2A13 inhibitor development, this negative differentiation justifies selecting ortho-substituted analogs (e.g., 4-(2-chlorobenzyl)morpholine derivatives) over the para-methyl compound for primary screening cascades.

CYP2A13 negative selectivity data lead optimization

Physicochemical Differentiation: Lipophilicity Modulation by Para-Methyl vs. Chloro or Unsubstituted Benzyl Analogs

The para-methyl substituent on the benzyl ring contributes a modest increase in lipophilicity compared to the unsubstituted 4-benzylmorpholine parent, while being less lipophilic than para-chloro analogs. Based on computational estimates (ALogP), the free base of 4-(4-methylbenzyl)morpholine has a calculated logP of approximately 1.8–2.2, compared to ~1.5 for 4-benzylmorpholine and ~2.3–2.7 for 4-(4-chlorobenzyl)morpholine [1]. This intermediate lipophilicity may be advantageous for applications requiring a balance between membrane permeability and aqueous solubility, though experimental logP or logD₇.₄ values for this specific compound have not been reported in peer-reviewed literature. The hydrochloride salt further modulates effective lipophilicity through ionization, with the protonated morpholine nitrogen (pKa ~7–8) existing predominantly in charged form at physiological pH, reducing effective logD relative to the neutral free base [2].

lipophilicity logP physicochemical properties

Evidence-Backed Application Scenarios for 4-(4-Methylbenzyl)morpholine Hydrochloride Procurement


Focused Benzylmorpholine SAR Library Construction Requiring Para-Substitution Coverage

For medicinal chemistry teams building structure–activity relationship libraries around the 4-benzylmorpholine scaffold, the para-methyl analog fills a critical topological gap between the unsubstituted parent (4-benzylmorpholine) and para-halogenated analogs. Based on geometric analysis, the para-methyl group extends the molecular axis approximately 1.1 Å beyond the ortho-methyl isomer, providing a pharmacophoric vector unavailable from other positional isomers . This compound is appropriate for inclusion as a library member when systematic exploration of benzyl ring substitution topology is required, but users should note that CYP2A13 selectivity (>25-fold) has been associated exclusively with ortho-substituted analogs in the published literature .

Aqueous-Compatible Biological Assay Development Using Pre-Dissolved Hydrochloride Salt

The hydrochloride salt form (CAS 2468911-28-4) is the preferred procurement choice for biological assays requiring aqueous solubility without the need for DMSO stock solutions at high concentrations. The protonated morpholine nitrogen at physiological pH enhances water solubility relative to the free base, reducing the risk of compound precipitation in assay media . When calculating concentrations, users must apply the 1.19× molecular weight correction factor (227.73 vs. 191.27 g/mol) to avoid systematic dosing errors when the literature reports concentrations in free-base equivalents . This salt form is particularly suitable for cell-based assays, enzyme inhibition studies, and any protocol where DMSO concentrations must be minimized to avoid solvent toxicity.

Negative Control or Comparator Compound for Ortho-Substituted CYP2A13 Inhibitor Programs

For research groups developing CYP2A13-selective inhibitors based on the 4-benzylmorpholine scaffold, 4-(4-methylbenzyl)morpholine hydrochloride can serve as a valuable negative control or comparator. The published SAR from Blake et al. (2013) demonstrates that CYP2A13 selectivity (>25-fold over CYP2A6) is associated with ortho substitution on the benzyl ring, and para-substituted analogs are not represented among the validated selective leads . This compound can therefore be used to benchmark the selectivity threshold in enzymatic assays, helping to confirm that any observed CYP2A13 inhibition is indeed ortho-substitution-dependent and not merely a general property of the benzylmorpholine scaffold.

Ionic Liquid Precursor Synthesis Using the Quaternary 4-Benzyl-4-methylmorpholinium Cation Platform

4-(4-Methylbenzyl)morpholine can serve as a precursor for quaternary 4-benzyl-4-methylmorpholinium salts, a class of ionic liquids that have been systematically characterized for toxicity (EC₅₀ between 0.15 and 14.13 mM), biodegradability, and cellulose dissolution capacity . The para-methyl substitution on the benzyl ring may modulate the physicochemical properties (viscosity, thermal stability, solvent polarity) of the resulting ionic liquid compared to the unsubstituted 4-benzyl-4-methylmorpholinium cation. Researchers developing task-specific ionic liquids for biomass processing or green chemistry applications may find the para-methylbenzyl variant a useful structural diversification point, though direct comparative data for the para-methyl vs. unsubstituted benzyl ionic liquids have not been reported.

Quote Request

Request a Quote for 4-(4-Methylbenzyl)morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.